methylinoscavin B

Descripción

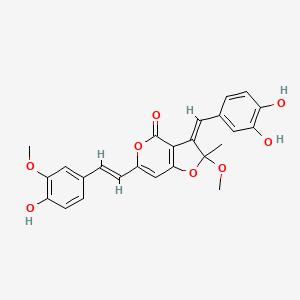

Methylinoscavin B is a bioactive polyphenolic compound isolated from the fruiting bodies of the medicinal mushroom Inonotus xeranticus (Hymenochaetaceae), a species widely distributed in East Asia . It belongs to the hispidin derivatives, a class of secondary metabolites known for their potent antioxidant properties. Structurally, this compound is characterized by a methylated aromatic core, with the molecular formula C₂₅H₂₂O₈ and a molecular weight of 450.43 g/mol . Its isolation typically involves methanol extraction followed by chromatographic purification techniques such as high-performance liquid chromatography (HPLC) .

This compound exhibits significant free radical scavenging activity, particularly against reactive oxygen species (ROS), with an IC₅₀ of 38 µM in ROS inhibition assays . This activity is attributed to its phenolic hydroxyl groups, which donate hydrogen atoms to neutralize radicals. However, its potency is lower than that of its analog methylinoscavin A (IC₅₀: 20 µM), highlighting the impact of structural modifications on antioxidant efficacy .

Propiedades

Fórmula molecular |

C25H22O8 |

|---|---|

Peso molecular |

450.4 g/mol |

Nombre IUPAC |

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxy-2-methylfuro[3,2-c]pyran-4-one |

InChI |

InChI=1S/C25H22O8/c1-25(31-3)17(10-15-6-8-18(26)20(28)11-15)23-22(33-25)13-16(32-24(23)29)7-4-14-5-9-19(27)21(12-14)30-2/h4-13,26-28H,1-3H3/b7-4+,17-10- |

Clave InChI |

XCJITIROISCLRT-GAGKHWTPSA-N |

SMILES isomérico |

CC1(/C(=C\C2=CC(=C(C=C2)O)O)/C3=C(O1)C=C(OC3=O)/C=C/C4=CC(=C(C=C4)O)OC)OC |

SMILES canónico |

CC1(C(=CC2=CC(=C(C=C2)O)O)C3=C(O1)C=C(OC3=O)C=CC4=CC(=C(C=C4)O)OC)OC |

Sinónimos |

methylinoscavin B |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methylinoscavin B shares structural and functional similarities with other hispidin derivatives isolated from Inonotus species. Below is a detailed comparison:

Structural and Functional Comparison Table

Key Findings and Trends

Impact of Methylation: this compound and A differ by one methyl group and a hydroxyl group. Methylinoscavin A’s lower IC₅₀ (20 µM vs. 38 µM) suggests that methylation at specific positions enhances radical scavenging efficiency . Inoscavin B, lacking methylation, shows reduced activity (IC₅₀: 95 µM), underscoring the critical role of methyl groups in stabilizing phenolic radicals .

Structural Complexity and Activity: Phelligridin D, a structurally distinct hispidin analog with a fused bicyclic system, exhibits superior ROS scavenging (IC₅₀: 28 µM) compared to this compound . This indicates that ring fusion may improve electron delocalization, enhancing antioxidant capacity.

Biosynthetic Relationships: this compound is proposed to originate from the oxidation and methylation of hispidin, a precursor common to many Inonotus metabolites . Its analogs, such as inoscavin C and methylinoscavin C, represent further oxidation or reduction products with varied bioactivity .

Research Implications and Gaps

- Mechanistic Studies : The exact role of methyl group positioning in antioxidant activity remains unclear. Computational modeling of radical stabilization could clarify this .

- Bioavailability: No data exists on this compound’s pharmacokinetics. Future studies should address absorption and metabolism in mammalian systems.

Q & A

Q. Table 1: Common Solvents and Techniques for this compound Isolation

| Solvent System | Technique | Yield (%) | Reference |

|---|---|---|---|

| Methanol/ethyl acetate | Prep-HPLC | 45–60 | Liu et al., 2014 |

| Chloroform/petroleum ether | Column chromatography | 30–40 | Ju et al., 2010 |

| Ethanol/water | Reflux extraction | 25–35 | Kim et al., 2011 |

Q. Table 2: Key Challenges in this compound Research

| Challenge | Resolution Strategy | Evidence Source |

|---|---|---|

| Structural ambiguity | Multi-dimensional NMR (HSQC, HMBC) | |

| Bioactivity variability | Standardized bioassay protocols | |

| Low synthetic yield | DoE-guided solvent optimization |

Ethical and Methodological Considerations

- Hypothesis Formulation : Align research questions with gaps in literature (e.g., unexplored therapeutic targets) using PICOS criteria (Population, Intervention, Comparison, Outcome, Study design) .

- Data Sharing : Deposit raw spectral data and protocols in repositories (e.g., Zenodo) to comply with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.